3,5-Dimethoxy-N-[4-(morpholine-4-sulfonyl)-phenyl]-benzamide is a synthetic organic compound that serves as a key structural component in the development of novel soluble guanylyl cyclase (sGC) activators. It belongs to the class of anthranilic acid derivatives, specifically cobinamides. [] In scientific research, this compound and its derivatives have been instrumental in exploring new mechanisms of sGC regulation and their potential therapeutic applications, particularly in cardiovascular diseases. []
3,5-Dimethoxy-N-[4-(morpholine-4-sulfonyl)-phenyl]-benzamide is a complex organic compound known for its unique structural features and potential biological applications. The compound's molecular formula is , which indicates the presence of methoxy groups, a morpholine ring, and a sulfonyl group attached to a benzamide core. This structure imparts distinct chemical properties that may be leveraged in various scientific fields, particularly in medicinal chemistry.
3,5-Dimethoxy-N-[4-(morpholine-4-sulfonyl)-phenyl]-benzamide belongs to the class of benzamide derivatives. Benzamides are compounds characterized by the presence of a benzene ring attached to an amide functional group. This particular compound is further classified as a sulfonamide due to the presence of the sulfonyl group, which contributes to its biological activity.
The synthesis of 3,5-Dimethoxy-N-[4-(morpholine-4-sulfonyl)-phenyl]-benzamide typically involves several key steps:
The molecular structure of 3,5-Dimethoxy-N-[4-(morpholine-4-sulfonyl)-phenyl]-benzamide can be represented as follows:
This structure allows for various interactions with biological targets, making it a subject of interest in pharmacological studies.
3,5-Dimethoxy-N-[4-(morpholine-4-sulfonyl)-phenyl]-benzamide can undergo several types of chemical reactions:
The mechanism of action for 3,5-Dimethoxy-N-[4-(morpholine-4-sulfonyl)-phenyl]-benzamide is primarily linked to its interactions with specific enzymes or receptors within biological systems:
3,5-Dimethoxy-N-[4-(morpholine-4-sulfonyl)-phenyl]-benzamide has several notable applications:
3,5-Dimethoxy-N-[4-(morpholine-4-sulfonyl)-phenyl]-benzamide represents a synthetically engineered small molecule integrating benzamide and sulfonamide pharmacophores within a unified chemical architecture. This compound exemplifies contemporary medicinal chemistry strategies aimed at developing targeted therapeutic agents through rational structural hybridization. Its design leverages the bioactivity of both the sulfonamide moiety—historically significant in antimicrobial therapy—and the benzamide scaffold, which has demonstrated versatility in enzyme inhibition and receptor modulation. The strategic incorporation of morpholine sulfonyl and dimethoxybenzamide groups enhances potential target specificity while optimizing physicochemical properties critical for drug-likeness. This section details the compound's structural foundations, historical significance, and position within modern derivative research.
The compound belongs to the N-phenylbenzamide (anilide) class, characterized by a benzoyl group linked to an aniline derivative via an amide bond. Its systematic IUPAC name, 3,5-Dimethoxy-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide, precisely defines its atomic connectivity:
Molecular Formula: C₂₅H₂₅N₂O₆SMolecular Weight: 481.55 g/mol
Table 1: Key Structural Descriptors
Property | Value/Descriptor |
---|---|
IUPAC Name | 3,5-Dimethoxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzamide |
Molecular Formula | C₂₅H₂₅N₂O₆S |
Molecular Weight | 481.55 g/mol |
Key Functional Groups | Benzamide, aryl sulfonamide, morpholine, dimethoxybenzene |
Hydrogen Bond Acceptors | 6 (carbonyl O, sulfonyl O₂, morpholine O, methoxy O₂) |
Hydrogen Bond Donors | 1 (amide –NH) |
Rotatable Bonds | 6 |
The morpholine ring adopts a chair conformation, while the sulfonamide linker (–SO₂–) provides planarity and rigidity between the phenyl and morpholine rings. The meta-dimethoxy substitution on the benzamide ring creates a symmetric electronic environment, potentially enhancing π-stacking interactions with biological targets [3] [4].
The compound emerges from three intersecting historical trajectories in drug discovery:
Benzamide Bioactivities: Benzamides gained prominence as dopamine D₂ antagonists (e.g., metoclopramide) and PARP inhibitors (e.g., veliparib). Methoxy substitutions, as in this molecule, were historically employed to fine-tune lipophilicity and metabolic stability—notably in microtubule-targeting agents like colchicine derivatives [4] [5].
Hybrid Molecule Strategies: Post-2000, "molecular hybridization" became a cornerstone in oncology and anti-inflammatory drug design. This compound exemplifies this paradigm, merging sulfonamide enzyme inhibition with benzamide-based DNA/protein interaction capabilities. Its closest analogs, such as N-(4-Methoxy-phenyl)-3-(morpholine-4-sulfonyl)-benzamide (CAS 300670-41-1), were investigated as kinase and topoisomerase inhibitors, demonstrating the therapeutic viability of this chemotype [4] [5].
This molecule addresses key challenges in benzamide/sulfonamide research:
Solubility-Bioavailability Optimization: The morpholine sulfonyl group imparts moderate polarity (predicted LogP ~1.5–2.0), countering the hydrophobicity of dimethoxybenzamide. This aligns with studies showing morpholine sulfonates improve aqueous solubility versus alkyl/aryl sulfonates [4].
Targeted Kinase/Enzyme Inhibition: Structural analogs demonstrate dual mechanisms:
Benzamide-mediated DNA intercalation or topoisomerase inhibition [5].The 3,5-dimethoxy motif may enhance DNA minor groove binding, analogous to combretastatin derivatives [5].
Structure-Activity Relationship (SAR) Exploration: Positional isomerism significantly influences activity. Contrasting with ortho-dimethoxy (e.g., EVT-2509282, CAS 921795-72-4) or monomethoxy analogs (e.g., S3089724, CAS 300670-41-1), the meta-symmetric substitution here may confer unique target selectivity. Table 2 compares key derivatives:
Table 2: Structural and Functional Comparison of Related Benzamide-Sulfonamides
Compound Name | Substituents | Molecular Formula | Key Research Applications |
---|---|---|---|
3,5-Dimethoxy-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide | 3,5-(OCH₃)₂ on benzamide; morpholine SO₂ on phenyl | C₂₅H₂₅N₂O₆S | Kinase inhibition, DNA interaction |
N-(4-Methoxy-phenyl)-3-(morpholine-4-sulfonyl)-benzamide [4] | 4-OCH₃ on aniline; morpholine SO₂ at meta | C₁₈H₂₀N₂O₅S | Enzyme inhibition, biochemical probes |
2,3-dimethoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide [3] | 2,3-(OCH₃)₂ on benzamide; methyl SO₂ on pyridazine | C₂₀H₁₉N₃O₅S | Anticancer screening, biochemical probes |
4-(2,6-Dimethyl-morpholine-4-sulfonyl)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide [2] | Dimethylmorpholine SO₂; thiazole sulfonamide | C₂₂H₂₄N₄O₆S₃ | Multi-target inhibitor (undisclosed) |
The compound’s meta-symmetry may enable unique binding geometries versus ortho or para isomers, potentially enhancing selectivity for helical DNA structures or asymmetric enzyme pockets. Ongoing research focuses on derivatizing the morpholine nitrogen or methoxy groups to further refine pharmacodynamic profiles [3] [4] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1